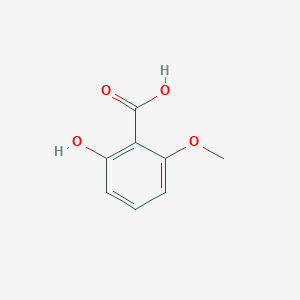

Acide 2-hydroxy-6-méthoxybenzoïque

Vue d'ensemble

Description

2-Hydroxy-6-methoxybenzoic acid is a chemical compound with significant relevance in various scientific fields. This compound is part of a broader category of hydroxybenzoic acids, known for their diverse applications and chemical properties.

Synthesis Analysis

The synthesis of hydroxybenzoic acid derivatives, including 2-Hydroxy-6-methoxybenzoic acid, often involves complex chemical processes. Nießner et al. (1993) described the synthesis and characterization of 4-acetoxybenzoic acid and its derivatives, which are closely related to 2-Hydroxy-6-methoxybenzoic acid, through processes such as high-temperature deuteration and differential scanning calorimetry (Nießner et al., 1993).

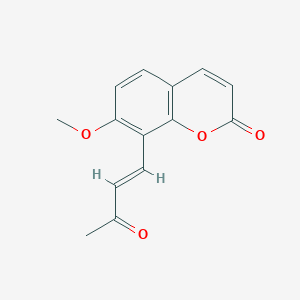

Molecular Structure Analysis

The molecular structure of hydroxybenzoic acids is characterized by the presence of hydroxyl and methoxy groups attached to a benzene ring. This structure is crucial in determining the chemical and physical properties of the compound. Aarset et al. (2006) investigated the molecular structure of 2-hydroxybenzoic acid using electron diffraction and quantum chemical calculations, providing insights into the structural aspects of similar compounds (Aarset et al., 2006).

Chemical Reactions and Properties

2-Hydroxy-6-methoxybenzoic acid can participate in various chemical reactions due to its reactive functional groups. For instance, Jilani (2007) demonstrated a one-pot reaction involving 2′,6′-dimethoxy-4-nitro-1,1′-biphenyl-2-carboxylic acid, a compound similar to 2-Hydroxy-6-methoxybenzoic acid, showcasing the compound's reactivity (Jilani, 2007).

Physical Properties Analysis

The physical properties of 2-Hydroxy-6-methoxybenzoic acid, such as melting point, solubility, and crystal structure, are influenced by its molecular configuration. MacGillivray and Zaworotko (1994) analyzed the crystal and molecular structure of 2,6-dihydroxybenzoic acid, providing valuable data on the physical properties of closely related compounds (MacGillivray & Zaworotko, 1994).

Chemical Properties Analysis

The chemical properties of 2-Hydroxy-6-methoxybenzoic acid, such as acidity, reactivity towards other chemical species, and its behavior in chemical reactions, are key areas of study. Research by Mori et al. (2020) on 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, a structurally similar compound, can provide insights into the chemical properties of 2-Hydroxy-6-methoxybenzoic acid (Mori et al., 2020).

Applications De Recherche Scientifique

Détermination de l'acide acétylsalicylique et de l'acide salicylique dans le plasma animal

L'acide 2-hydroxy-6-méthoxybenzoïque peut être utilisé pour la détermination de l'acide acétylsalicylique et de son principal métabolite, l'acide salicylique, dans le plasma animal .

Effets analgésiques

Ce composé présente des effets analgésiques importants . Cela signifie qu'il peut être utilisé dans la recherche liée au soulagement et à la gestion de la douleur.

Préparation de polymères moléculairement imprimés factices (DMIP)

L'acide 6-méthoxysalicylique a été utilisé pour fabriquer une molécule modèle factice nécessaire à la préparation de polymères moléculairement imprimés factices (DMIP) .

Enrichissement des acides ginkgoliques (GA)

Les DMIP préparés à l'aide d'acide 6-méthoxysalicylique sont utiles pour l'élimination sélective et l'enrichissement simultanés des acides ginkgoliques (GA) pendant le traitement des feuilles de Ginkgo biloba

Safety and Hazards

2-Hydroxy-6-methoxybenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and specific target organ toxicity . It is recommended to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Orientations Futures

The future directions of 2-Hydroxy-6-methoxybenzoic acid research could involve further exploration of its analgesic effects, as well as its potential uses in the determination of acetylsalicylic acid and its major metabolite, salicylic acid, in animal plasma . Additionally, more research could be conducted to fully understand its mechanism of action .

Mécanisme D'action

Target of Action

It has been used for the determination of acetylsalicylic acid and its major metabolite, salicylic acid, in animal plasma .

Mode of Action

It exhibits significant analgesic effects , suggesting it may interact with pain receptors or pathways.

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability.

Result of Action

It is known to exhibit significant analgesic effects , indicating that it may modulate pain signaling pathways at the molecular and cellular levels.

Action Environment

It is known that the compound forms explosive mixtures with air on intense heating , suggesting that its stability and efficacy may be affected by temperature and other environmental conditions.

Propriétés

IUPAC Name |

2-hydroxy-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUQLHHARJUJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343682 | |

| Record name | 2-Hydroxy-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3147-64-6 | |

| Record name | 2-Hydroxy-6-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-6-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the origin and significance of 6-Methoxysalicylic acid?

A: 6-Methoxysalicylic acid has been identified as a natural fumigant present in the root barks of the Securicicidaca longepedunculata plant. [] This compound exhibits biocide effects against insects commonly found in stored grains, highlighting its potential for pest control applications. []

Q2: What is the structural characterization of 6-Methoxysalicylic acid?

A: 6-Methoxysalicylic acid possesses a molecular formula of C8H8O4 with a molecular weight of 168.15 g/mol. [] Its structure has been elucidated using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Gas-Liquid Chromatography (GLC), and 1H-Nuclear Magnetic Resonance (NMR) spectrometry. []

Q3: How has terahertz spectroscopy contributed to understanding 6-Methoxysalicylic acid?

A: Terahertz time-domain spectroscopy (THz-TDS) has been employed to investigate the characteristic absorption spectra of 6-Methoxysalicylic acid and its isomers (3- and 4-methoxysalicylic acid) within the 0.4–3.0 THz range. [] These studies, coupled with density functional theory calculations, provided insights into the vibrational modes, chemical bonds, and weak interactions present in the molecule. []

Q4: What types of weak interactions dominate in 6-Methoxysalicylic acid?

A: Analysis using the Interaction Region Indicator (IRI) and Energy Decomposition Analysis based on Forcefield (EDA-FF) revealed that van der Waals interactions predominantly govern the weak interactions in 6-Methoxysalicylic acid. [] The analysis also highlighted subtle differences in intra- and intermolecular hydrogen bonding patterns among the three isomers. []

Q5: Has 6-Methoxysalicylic acid been investigated for its smooth muscle relaxant properties?

A: Yes, research on Brickellia veronicaefolia extracts identified 6-Methoxysalicylic acid as one of the compounds responsible for inhibiting spontaneous contractions in the guinea-pig ileum. [] Its activity, comparable to that of papaverine, suggests potential therapeutic applications for gastrointestinal disorders. []

Q6: Is there a connection between 6-Methoxysalicylic acid and tannins?

A: Studies on the tannins of Cassia auriculata bark revealed that oxidation of a trimethyl ether derivative with potassium permanganate yielded 2,4-dimethoxybenzoic acid and 6-Methoxysalicylic acid as products. [] This finding suggests a structural relationship between 6-Methoxysalicylic acid and certain tannin components. []

Q7: What are the analytical methods used for quantifying 6-Methoxysalicylic acid?

A: 6-Methoxysalicylic acid has been utilized as an internal standard in high-performance liquid chromatography (HPLC) methods developed for determining the plasma concentration of 10-hydroxycarbamazepine, the active metabolite of oxcarbazepine, in patients with epilepsy. []

Q8: What is the significance of 6-Methoxysalicylic acid in traditional medicine?

A: 6-Methoxysalicylic acid has been isolated from Curculigo orchioides Gaertn, a plant traditionally used in Chinese medicine. [] While its specific role in traditional remedies remains unclear, its presence in Curculigo orchioides hints at potential medicinal properties yet to be fully explored. []

Q9: Has 6-Methoxysalicylic acid been found in other plant species?

A: Yes, 6-Methoxysalicylic acid has been isolated from various plant species, including Securidaca longipedunculata [, ], Curculigo orchioides Gaertn [], Cassia auriculata [], Brickellia veronicaefolia [], Curculigo annamitica Gagnep [], and Solidago virgaurea []. This widespread occurrence suggests a potentially significant role in plant biochemistry and potential applications in various fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B53069.png)